molecular formula C7H16ClNO B6589474 (1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis CAS No. 61367-43-9

(1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis

Cat. No.: B6589474
CAS No.: 61367-43-9
M. Wt: 165.7
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Description

(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with methoxyamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.

Scientific Research Applications

(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound serves as a probe in studying enzyme mechanisms and receptor interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (1s,4s)-4-Methylcyclohexan-1-amine hydrochloride
  • (1s,4s)-4-Phenoxycyclohexan-1-amine hydrochloride

Uniqueness

(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis is unique due to its specific methoxy functional group, which imparts distinct chemical properties and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61367-43-9

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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